N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is a chemical compound with the molecular formula C20H44N2O. It is an organic compound that features a long alkyl chain, making it hydrophobic, and a diamine group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in the field of surfactants and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine typically involves the reaction of 3-chloropropylamine with tetradecanol in the presence of a base to form the intermediate 3-(tetradecyloxy)propylamine. This intermediate is then reacted with 1,3-dibromopropane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as toluene or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction typically produces amines .
Scientific Research Applications
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and as a component in liposome formulations.
Industry: It is used in the production of detergents, cosmetics, and other personal care products.
Mechanism of Action
The mechanism of action of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, while the diamine group can interact with polar head groups of lipids. This dual interaction can disrupt membrane integrity, making it useful in applications such as drug delivery .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Tetradecyloxy)propyl)propane-1,3-diamine acetate
- N-(3-(Trimethoxysilyl)propyl)butylamine
Uniqueness
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is unique due to its specific combination of a long alkyl chain and diamine group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds .
Properties
CAS No. |
68189-44-6 |
---|---|
Molecular Formula |
C20H44N2O |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-21H2,1H3 |
InChI Key |
MUCWVNRLUFHAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.